1-(2-Bromoethyl)-4-fluoro-1H-pyrazole
Overview
Description
1-(2-Bromoethyl)-4-fluoro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromoethyl group at position 1 and a fluorine atom at position 4 on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-4-fluoro-1H-pyrazole typically involves the reaction of 4-fluoro-1H-pyrazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
4-Fluoro-1H-pyrazole+2-BromoethanolK2CO3,DMF,Heatthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-4-fluoro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-Azidoethyl)-4-fluoro-1H-pyrazole, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
1-(2-Bromoethyl)-4-fluoro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated pyrazoles on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-Bromoethyl)-4-fluoro-1H-pyrazole exerts its effects depends on its interaction with molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The fluorine atom can enhance the compound’s stability and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-1H-pyrazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
1-(2-Bromoethyl)-3-fluoro-1H-pyrazole: Fluorine atom at a different position, potentially altering its interaction with biological targets.
Uniqueness
1-(2-Bromoethyl)-4-fluoro-1H-pyrazole is unique due to the specific positioning of the bromoethyl and fluorine groups on the pyrazole ring. This configuration can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and fluorine atoms can enhance its electrophilic and nucleophilic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-bromoethyl)-4-fluoropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXKYYAQQNYRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286729 | |
Record name | 1-(2-Bromoethyl)-4-fluoro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207961-53-2 | |
Record name | 1-(2-Bromoethyl)-4-fluoro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207961-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethyl)-4-fluoro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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